molecular formula C16H14N2O2S B3004667 (Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 324064-20-2

(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B3004667
CAS No.: 324064-20-2
M. Wt: 298.36
InChI Key: XSVDVICOKJCXSF-NVMNQCDNSA-N
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Description

(Z)-2-((2,4-Dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a Schiff base derivative featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a 2,4-dihydroxybenzylideneimine moiety at position 2.

Properties

IUPAC Name

2-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c17-8-13-12-3-1-2-4-15(12)21-16(13)18-9-10-5-6-11(19)7-14(10)20/h5-7,9,19-20H,1-4H2/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVDVICOKJCXSF-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=C(C=C3)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\C3=C(C=C(C=C3)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves a condensation reaction between 2,4-dihydroxybenzaldehyde and 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or a base like sodium hydroxide, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzylidene moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of the Schiff base can lead to the formation of the corresponding amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbon-nitrogen double bond. Reagents like alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted Schiff bases or amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves the condensation of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 2,4-dihydroxybenzaldehyde. The structural characterization is typically performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular arrangement and functional groups present in the compound .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. Studies indicate that derivatives of tetrahydrobenzo[b]thiophenes exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism : The compound may inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : A specific derivative demonstrated effective growth inhibition in HeLa and Jurkat cells at submicromolar concentrations .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer metabolism:

  • Enzymatic Assays : Inhibitory potency was tested against pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA). Results indicated that certain derivatives showed comparable or superior inhibition compared to established inhibitors .

Antioxidant Properties

The presence of hydroxyl groups in the structure contributes to its antioxidant activity:

  • Mechanism : These groups can scavenge free radicals, thereby reducing oxidative stress associated with various diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds based on their structural modifications:

  • Substituent Effects : The introduction of electron-donating or withdrawing groups on the phenyl rings can significantly affect the compound's potency against cancer cells .

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with biological targets at the molecular level:

  • Binding Affinity : Docking simulations have shown strong binding affinities to target proteins involved in cancer progression, suggesting a mechanism for its therapeutic effects .

Mechanism of Action

The mechanism of action of (Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its antioxidant activity is attributed to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage. In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tetrahydrobenzo[b]thiophene-carbonitrile scaffold is frequently modified at the 2-position with benzylideneimine groups. Key analogs include:

Compound Name Substituents on Benzylidene Key Features Reference
2-((2-Methoxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2-OCH₃ Methoxy group enhances electron density; crystallizes in triclinic system (P-1)
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 4-Cl Chloro substituent influences intermolecular interactions; crystallographic data provided
2-(2-Nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2-NO₂ Nitro group confers polarity; studied for anti-inflammatory activity
Substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates 2,4-Dioxobutanoic acid Combines thiophene and dioxobutanoic acid fragments; antinociceptive activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase polarity and may enhance binding to biological targets (e.g., nitro group in ).
  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility and influence crystal packing .

Key Observations :

  • Yields for Schiff base derivatives typically range between 57% and 78%, influenced by steric and electronic effects of substituents.

Physicochemical Properties

Critical data from analogs:

Compound Melting Point (°C) IR ν(CN) (cm⁻¹) ¹H NMR δ(=CH) (ppm) Reference
2-((2-Methoxybenzylidene)amino)-6-methyl-... 268–269 2220 6.28 (d, 1H)
2-[(4-Chlorobenzylidene)amino]-... Not reported ~2219 8.01 (s, 1H)
2-(2-Nitroanilino)-... Not reported Not reported 7.94 (s, 1H)

Key Observations :

  • CN Stretch: Consistently observed near 2200–2220 cm⁻¹, confirming cyano group presence .
  • Melting Points : Higher melting points (e.g., 268°C in ) correlate with rigid substituents favoring crystalline packing.

Key Observations :

  • The tetrahydrobenzo[b]thiophene-carbonitrile core is associated with low toxicity (Class V) and notable bioactivity .
  • The 2,4-dihydroxy group in the target compound may enhance antioxidant or anti-inflammatory effects, akin to nitro-substituted analogs .

Biological Activity

(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a compound belonging to the class of tetrahydrobenzo[b]thiophenes, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield high purity and yield. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure of the synthesized compound .

Cytotoxicity

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile were evaluated for their effects on human gastric cancer (NUGC), colon cancer (DLD-1), liver cancer (HA22T and HEPG-2), breast cancer (MCF), and nasopharyngeal carcinoma (HONE-1). The results indicated that several derivatives showed potent cytotoxicity with IC50 values in the micromolar range .

Cell Line IC50 (µM) Compound
Human gastric cancer10.54,5,6,7-tetrahydrobenzo[b]thiophene
Human colon cancer8.34-(tert-butyl) derivative
Human liver cancer9.02-amino derivative
Human breast cancer11.7Various synthesized derivatives

Antioxidant Activity

The antioxidant potential of this compound has been assessed using the phosphomolybdenum method. Compounds demonstrated a total antioxidant capacity comparable to that of ascorbic acid. The presence of hydroxyl groups in the structure is believed to enhance its radical scavenging ability .

Compound Total Antioxidant Capacity (%)
This compound85%
Ascorbic Acid90%

Anti-inflammatory Properties

Studies have also indicated that tetrahydrobenzo[b]thiophene derivatives possess significant anti-inflammatory activity. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This property suggests potential therapeutic applications in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies highlight the therapeutic potential of tetrahydrobenzo[b]thiophene derivatives:

  • Cancer Treatment : A study reported that a specific derivative exhibited selective cytotoxicity against tumor cells while sparing normal fibroblasts. This selectivity indicates a promising avenue for targeted cancer therapies.
  • Oxidative Stress : In models of oxidative stress-related diseases, compounds derived from tetrahydrobenzo[b]thiophenes were shown to reduce markers of oxidative damage significantly.
  • Pain Management : Analgesic activity was evaluated using the hot plate method in mice. Derivatives showed a significant reduction in pain response compared to control groups .

Q & A

Q. What conditions stabilize this compound during long-term storage?

  • Solution : Store under inert atmosphere (N₂ or Ar) at −20°C in amber vials. Avoid exposure to light or moisture, as phenolic -OH groups may oxidize or participate in hydrolysis .

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